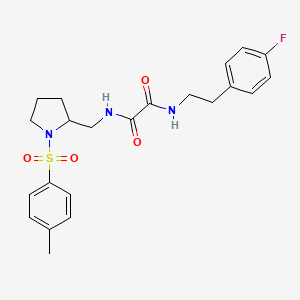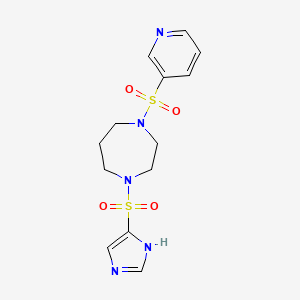![molecular formula C23H20N4O3 B2443897 2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921521-67-7](/img/structure/B2443897.png)
2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide”, commonly referred to as EOMPB, is a synthetic molecule. It is part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest and have been the subject of numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including EOMPB, involves various synthetic protocols . For instance, starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido .
Molecular Structure Analysis
The molecular structure of EOMPB is C23H20N4O3. Pyridopyrimidines, including EOMPB, are heterocyclic compounds composed of pyridine and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives like EOMPB are complex and involve multiple steps . For example, the 2,4-diamino-6-nitropyrido was then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .
Physical and Chemical Properties Analysis
The molecular formula of EOMPB is C23H20N4O3, and its molecular weight is 400.438. Further physical and chemical properties are not explicitly mentioned in the sources.
Scientific Research Applications
Electrophoretic Separation and Quality Control
- Nonaqueous Capillary Electrophoresis: A study developed a method for the electrophoretic separation of imatinib mesylate and related substances, including derivatives similar to your compound of interest. This method is effective for quality control of pharmaceutical products (Ye et al., 2012).
Synthesis and Biological Activity
- Anticancer and Analgesic Agents: Novel derivatives, including benzodifuranyl, triazines, and oxadiazepines, have been synthesized from compounds similar to the one you mentioned. These derivatives showed significant anti-inflammatory and analgesic activities, highlighting their potential in cancer treatment (Abu‐Hashem et al., 2020).
- Anticancer Evaluation: A series of substituted benzamides, structurally related to your compound, were synthesized and tested for anticancer activity against various cancer cell lines. Some derivatives showed higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibitor: A compound structurally related to yours, known as MGCD0103, was found to be a selective histone deacetylase (HDAC) inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Metabolism and Pharmacokinetics
- Metabolism in Chronic Myelogenous Leukemia Patients: Research on flumatinib, a compound related to the one you're interested in, revealed insights into its metabolism in patients, highlighting important pharmacokinetic properties (Gong et al., 2010).
Synthesis of Derivatives
- Synthesis of Pyrimidine Derivatives: Studies have focused on the synthesis of pyrimidine derivatives, which are structurally related to your compound, for various applications including as antifolates (Mohammed et al., 2016).
Neuroleptic Activity
- Neuroleptic Benzamides: Benzamides structurally similar to your compound have been synthesized and evaluated for their potential as neuroleptics, demonstrating inhibitory effects on stereotyped behavior in animal models (Iwanami et al., 1981).
Future Directions
Pyridopyrimidines, including EOMPB, have shown therapeutic potential and are being studied for the development of new therapies . They have manifested diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors . Therefore, the future directions in this field may involve further exploration of these compounds for therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-20-9-5-4-7-18(20)22(28)26-16-10-12-17(13-11-16)27-15(2)25-21-19(23(27)29)8-6-14-24-21/h4-14H,3H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCTBXREMQWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)
![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)
![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)
![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)
![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)
![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)
![Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2443826.png)
![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2443828.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2443835.png)

